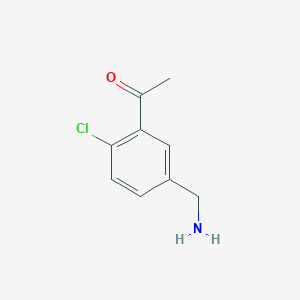
2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzyl group at the second position and a nitro group at the fifth position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Bischler-Napieralski reaction, which is a cyclization reaction of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions typically involve heating the reaction mixture to promote cyclization and formation of the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline.
Reduction: Formation of 2-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of substituted benzyl derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.
Industry: Used in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
相似化合物的比较
2-Benzyl-5-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, which may result in different biological activities.
5-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl group, which may affect its binding properties and biological effects.
2-Benzyl-5-amino-1,2,3,4-tetrahydroisoquinoline: Formed by the reduction of the nitro group, which may alter its reactivity and biological activity.
The presence of both the benzyl and nitro groups in this compound makes it unique and may contribute to its distinct biological and chemical properties.
属性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
2-benzyl-5-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-8-4-7-14-12-17(10-9-15(14)16)11-13-5-2-1-3-6-13/h1-8H,9-12H2 |
InChI 键 |
BPTKJRSNOUGDBD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


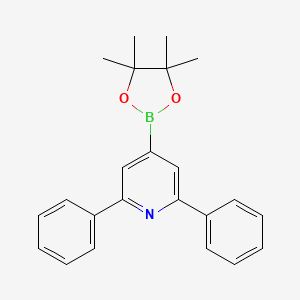
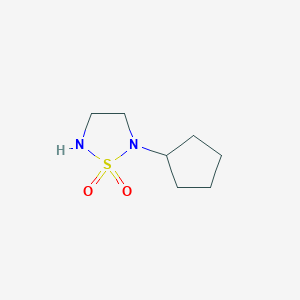
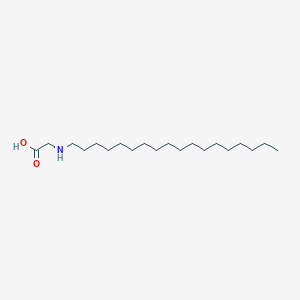

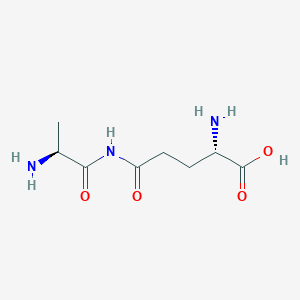
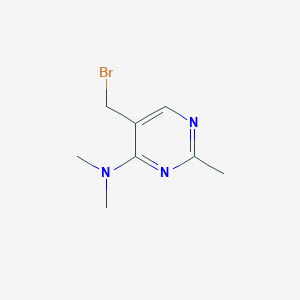
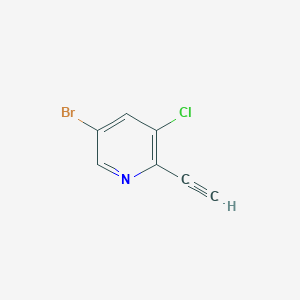
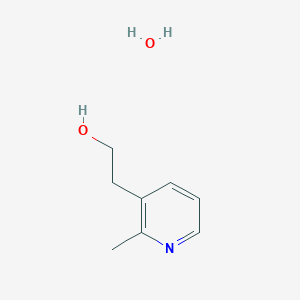
amine](/img/structure/B13123017.png)


![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)
